molecular formula C21H15N5O3 B2452076 (E)-3-(naphthalen-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634888-15-6

(E)-3-(naphthalen-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2452076
CAS No.: 634888-15-6
M. Wt: 385.383
InChI Key: PXVIVRKKRQKLAX-LPYMAVHISA-N
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Description

(E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Naphthalene Substitution: The naphthalene moiety is introduced through a substitution reaction, where a naphthalene derivative reacts with the pyrazole intermediate.

    Nitrobenzylidene Formation: The final step involves the condensation of the pyrazole-naphthalene intermediate with 3-nitrobenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens and sulfonic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carboxylic acid groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent. Studies may focus on its interaction with biological targets and its efficacy in disease models.

Industry

In the industrial sector, (E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response. Similarly, its antimicrobial activity could result from disrupting bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a phenyl group instead of a naphthalene ring.

    (E)-3-(naphthalen-1-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a nitro group at the 4-position instead of the 3-position.

Uniqueness

The uniqueness of (E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and aromatic rings

Properties

IUPAC Name

3-naphthalen-1-yl-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3/c27-21(25-22-13-14-5-3-8-16(11-14)26(28)29)20-12-19(23-24-20)18-10-4-7-15-6-1-2-9-17(15)18/h1-13H,(H,23,24)(H,25,27)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVIVRKKRQKLAX-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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